

# Deepoxy-deoxynivalenol (DOM-1): A Comprehensive Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Deepoxy-deoxynivalenol |           |
| Cat. No.:            | B1670184               | Get Quote |

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Deepoxy-deoxynivalenol (DOM-1) is a principal metabolite of the mycotoxin deoxynivalenol (DON), formed through the de-epoxidation of DON by gut microbiota in various animal species. In stark contrast to its parent compound, DOM-1 exhibits a significantly attenuated toxicological profile. This guide provides a comprehensive overview of the current scientific understanding of DOM-1's toxicological characteristics, with a focus on its cytotoxicity, immunotoxicity, and underlying molecular mechanisms. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key toxicological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the scientific data. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development engaged in the assessment of mycotoxin detoxification products and related compounds.

#### Introduction

Deoxynivalenol (DON), a type B trichothecene mycotoxin produced by Fusarium species, is a widespread contaminant of cereal grains and poses a significant health risk to humans and animals. Its toxicity is primarily attributed to the 12,13-epoxy group, which is responsible for its ability to inhibit protein synthesis through interaction with the ribosome, leading to a phenomenon known as ribotoxic stress. This stress, in turn, activates mitogen-activated protein



kinase (MAPK) pathways, resulting in inflammatory responses, apoptosis, and impaired cell proliferation.[1]

**Deepoxy-deoxynivalenol** (DOM-1) is a microbially-derived detoxification product of DON, where the toxicologically relevant epoxy group is cleaved. This structural modification drastically reduces its toxicity, a finding supported by numerous in vitro and in vivo studies. This guide will delve into the specifics of DOM-1's toxicological profile, providing a detailed analysis of its effects on cellular and systemic levels.

## **Cytotoxicity Profile**

The cytotoxicity of DOM-1 has been evaluated across various cell lines, consistently demonstrating a significantly lower toxicity compared to DON.

### **Quantitative Cytotoxicity Data**

The following table summarizes the available quantitative data on the cytotoxicity of DOM-1 in comparison to DON.



| Cell Line                                           | Assay                     | Compoun<br>d | Concentr<br>ation   | Effect                                          | IC50<br>Value              | Referenc<br>e |
|-----------------------------------------------------|---------------------------|--------------|---------------------|-------------------------------------------------|----------------------------|---------------|
| Porcine Intestinal Epithelial Cells (IPEC-J2)       | WST-1                     | DOM-1        | 5-100 μΜ            | No<br>reduction<br>in viability                 | Not<br>Applicable          | [2]           |
| Porcine Intestinal Epithelial Cells (IPEC-J2)       | WST-1                     | DON          | 5-100 μΜ            | Time- and dose-dependent reduction in viability | 2.47 ± 1.94<br>μΜ (72h)    | [2]           |
| 3T3<br>Fibroblasts                                  | BrdU<br>incorporati<br>on | DOM-1        | Not<br>specified    | 55 times<br>less toxic<br>than DON              | ~55x<br>higher than<br>DON | [3]           |
| Various<br>Cell Lines                               | Various                   | DOM-1        | up to 6400<br>ng/mL | No<br>cytotoxicity<br>observed                  | Not<br>Applicable          | [4]           |
| Porcine Peripheral Blood Mononucle ar Cells (PBMCs) | MTT                       | DOM-1        | 357 μΜ              | Reduced<br>proliferatio<br>n                    | Not<br>Determine<br>d      | [5]           |
| Chicken Peripheral Blood Mononucle ar Cells (PBMCs) | MTT                       | DOM-1        | 357 μΜ              | Reduced<br>proliferatio<br>n                    | Not<br>Determine<br>d      | [5]           |
| Bovine<br>Peripheral<br>Blood<br>Mononucle          | MTT                       | DOM-1        | Not<br>specified    | No effect                                       | Not<br>Applicable          | [5]           |



ar Cells (PBMCs)

#### Table 1: Comparative Cytotoxicity of DOM-1 and DON

## **Experimental Protocol: WST-1 Cytotoxicity Assay**

This protocol outlines the steps for assessing cytotoxicity using the Water Soluble Tetrazolium salt (WST-1) assay.

#### Materials:

- Cells of interest
- 96-well cell culture plates
- Complete cell culture medium
- DOM-1 and DON stock solutions
- WST-1 reagent
- Microplate reader (420-480 nm absorbance)

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 μL of complete culture medium per well.
- Cell Culture: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of DOM-1 and DON in complete culture medium. Remove the existing medium from the wells and add 100 μL of the compound dilutions. Include untreated control wells and solvent control wells.
- Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

### Foundational & Exploratory





- WST-1 Reagent Addition: Add 10 μL of WST-1 reagent to each well.
- Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a sufficient color change is observed.
- Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 440 nm using a microplate reader.
- Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability
  as a percentage of the untreated control. Plot a dose-response curve to determine the IC50
  value (the concentration that inhibits 50% of cell viability).





Caption: Workflow for the WST-1 cytotoxicity assay.



## **Immunotoxicity Profile**

DOM-1 exhibits minimal immunomodulatory effects compared to the potent immunosuppressive and pro-inflammatory activities of DON.

## **Quantitative Immunotoxicity Data**

The following table presents quantitative data on the immunomodulatory effects of DOM-1.

| Cell Type                                      | Parameter                   | Compound | Concentrati<br>on | Result                        | Reference |
|------------------------------------------------|-----------------------------|----------|-------------------|-------------------------------|-----------|
| Porcine B cells                                | Proliferation               | DOM-1    | 1.6 and 16<br>μΜ  | No significant effect         | [1]       |
| Porcine B cells                                | IgM, IgG, IgA production    | DOM-1    | 1.6 and 16<br>μΜ  | No significant changes        | [1]       |
| LPS-<br>stimulated<br>RAW 264.7<br>macrophages | IL-6 release                | DOM-1    | Not specified     | No significant<br>effect      | [5]       |
| LPS-<br>stimulated<br>RAW 264.7<br>macrophages | TNF-α<br>release            | DOM-1    | Not specified     | No significant<br>effect      | [5]       |
| ConA-<br>stimulated<br>porcine<br>PBMCs        | Lymphocyte<br>proliferation | DOM-1    | 16 μΜ             | No reduction in proliferation | [2]       |

Table 2: Immunomodulatory Effects of DOM-1

## **Experimental Protocol: Cytokine Quantification by ELISA**



This protocol describes the quantification of cytokines (e.g., IL-6, TNF- $\alpha$ ) in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

#### Materials:

- ELISA plate pre-coated with capture antibody
- Cell culture supernatants (samples)
- Recombinant cytokine standards
- Detection antibody (biotinylated)
- Avidin-HRP conjugate
- TMB substrate
- Stop solution (e.g., 2N H2SO4)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Assay diluent (e.g., PBS with 1% BSA)
- Microplate reader (450 nm absorbance)

- Standard Preparation: Prepare a serial dilution of the recombinant cytokine standard in assay diluent to generate a standard curve.
- Sample Preparation: Collect cell culture supernatants and centrifuge to remove cellular debris. Dilute samples as necessary in assay diluent.
- Add Standards and Samples: Add 100 μL of standards and samples to the appropriate wells
  of the ELISA plate. Incubate for 2 hours at room temperature.
- Washing: Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.

#### Foundational & Exploratory





- Add Detection Antibody: Add 100 μL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
- · Washing: Repeat the washing step.
- Add Avidin-HRP: Add 100 μL of the diluted Avidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
- · Washing: Repeat the washing step.
- Substrate Development: Add 100 μL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color gradient develops.
- Stop Reaction: Add 50 μL of stop solution to each well.
- Absorbance Measurement: Measure the absorbance at 450 nm within 30 minutes.
- Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.





Caption: Workflow for cytokine quantification by sandwich ELISA.



#### **Molecular Mechanisms of Action**

The reduced toxicity of DOM-1 is directly linked to its structural difference from DON, specifically the absence of the 12,13-epoxy group. This change in structure alters its interaction with cellular components.

## **Ribotoxic Stress and MAPK Signaling**

DON's primary mechanism of toxicity involves binding to the A-site of the ribosome, leading to the inhibition of protein synthesis and the activation of a ribotoxic stress response. This, in turn, triggers the phosphorylation of MAPKs such as p38, JNK, and ERK, leading to downstream inflammatory and apoptotic signaling.[1] In contrast, DOM-1, lacking the epoxy group, does not effectively bind to the ribosome and therefore does not induce ribotoxic stress or activate the MAPK signaling cascade.[6]







Caption: Comparative mechanism of DON and DOM-1 on the ribosome and MAPK pathway.

## **Endoplasmic Reticulum (ER) Stress**

While DOM-1 does not induce ribotoxic stress, some studies suggest it may not be entirely inert. In bovine theca cells, DOM-1 has been shown to induce endoplasmic reticulum (ER) stress.[6] This is evidenced by the increased cleavage of activating transcription factor 6 (ATF6), phosphorylation of protein kinase R-like endoplasmic reticulum kinase (PERK), and increased abundance of spliced X-box binding protein 1 (XBP1) mRNA. These are all key indicators of the three major branches of the unfolded protein response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER.





Caption: Proposed mechanism of DOM-1-induced ER stress.

## **Experimental Protocol: Western Blot for MAPK Activation**

This protocol details the steps to analyze the phosphorylation status of MAPK proteins (e.g., p38, ERK) by Western blot.

#### Materials:

- Cell lysates
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (total and phosphorylated forms of MAPK)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

- Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
- Sample Preparation: Mix equal amounts of protein with Laemmli buffer and boil for 5 minutes.



- SDS-PAGE: Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target MAPK overnight at 4°C.
- Washing: Wash the membrane three times with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- · Washing: Repeat the washing step.
- Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

#### **Toxicokinetic Profile**

The toxicokinetics of DOM-1 are less well-characterized than those of DON. However, available data suggest significant differences in absorption, distribution, metabolism, and excretion (ADME).

## **Quantitative Toxicokinetic Data**

Data on the toxicokinetic parameters of DOM-1 are limited. The table below provides a summary of available information.



| Species          | Route           | Parameter              | Value                             | Reference |
|------------------|-----------------|------------------------|-----------------------------------|-----------|
| Broiler Chickens | Oral (from DON) | Cmax of DOM-1          | 0.70 - 0.80<br>ng/mL              | [7]       |
| Broiler Chickens | Oral (from DON) | Tmax of DOM-1          | 1-3 hours                         | [7]       |
| Pigs             | Oral            | Bioavailability        | Significantly lower than DON      | [8][9]    |
| Cattle           | Oral (from DON) | Serum<br>concentration | 20 ng/mL (from 6 ppm DON in feed) | [10]      |
| Poultry          | Oral            | Metabolism             | Metabolized to DOM-3-sulfate      | [11][12]  |

Table 3: Toxicokinetic Parameters of DOM-1

Note: Comprehensive data on bioavailability, half-life, and clearance of pure DOM-1 across different species are not readily available in the literature.

## Experimental Protocol: In Vivo Toxicokinetic Study in Rats

This protocol provides a general framework for conducting an in vivo toxicokinetic study of DOM-1 in rats.

#### Materials:

- Sprague-Dawley rats
- DOM-1 formulation for oral and intravenous administration
- Cannulas for blood collection (optional)
- Metabolic cages for urine and feces collection
- LC-MS/MS system for DOM-1 quantification



- Animal Acclimatization: Acclimatize rats to the experimental conditions for at least one week.
- Dosing:
  - Intravenous (IV) Group: Administer a single bolus dose of DOM-1 via the tail vein.
  - Oral (PO) Group: Administer a single dose of DOM-1 via oral gavage.
- Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
- Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
- Urine and Feces Collection: House a separate group of animals in metabolic cages to collect urine and feces over 24 or 48 hours.
- Sample Analysis: Quantify the concentration of DOM-1 and its potential metabolites in plasma, urine, and feces using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd). Calculate oral bioavailability (F) using the formula: F = (AUCoral / AUCiv) \* (Doseiv / Doseoral).





Click to download full resolution via product page

Caption: General workflow for an in vivo toxicokinetic study.

### Conclusion

The available toxicological data consistently demonstrate that **deepoxy-deoxynivalenol** (DOM-1) is substantially less toxic than its parent compound, deoxynivalenol (DON). The absence of the 12,13-epoxy group in DOM-1 prevents the induction of ribotoxic stress and subsequent activation of the MAPK signaling pathway, which are the primary drivers of DON's toxicity. While some evidence suggests that DOM-1 may induce ER stress in certain cell types, its overall cytotoxic and immunotoxic potential is minimal. The biotransformation of DON to DOM-1 represents a significant detoxification pathway. Further research is warranted to fully elucidate the toxicokinetic profile of DOM-1 across a wider range of species to provide a more



complete safety assessment. This guide serves as a foundational resource for professionals involved in the evaluation of mycotoxin detoxification strategies and the development of safer food and feed products.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Frontiers | Effect of DON and ZEN and their metabolites DOM-1 and HZEN on B cell proliferation and antibody production [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. brd.nci.nih.gov [brd.nci.nih.gov]
- 4. Lab13 [science.umd.edu]
- 5. researchgate.net [researchgate.net]
- 6. The Mycotoxin De-Epoxy-Deoxynivalenol (DOM-1) Increases Endoplasmic Reticulum Stress in Ovarian Theca Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Risk Assessment of Deoxynivalenol by Revisiting Its Bioavailability in Pig and Rat Models to Establish Which Is More Suitable PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effects of the mycotoxin metabolite de-epoxy-deoxynivalenol (DOM-1) on embryo development and sperm motility in cattle PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of deoxynivalenol and deepoxy-deoxynivalenol in broiler chickens, pullets, roosters and turkeys PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Deepoxy-deoxynivalenol (DOM-1): A Comprehensive Toxicological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670184#deepoxy-deoxynivalenol-toxicological-profile-overview]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com